molecular formula C10H11ClFNO B3374049 2-chloro-N-(5-fluoro-2-methylphenyl)propanamide CAS No. 1017026-21-9

2-chloro-N-(5-fluoro-2-methylphenyl)propanamide

Cat. No. B3374049
CAS RN: 1017026-21-9
M. Wt: 215.65 g/mol
InChI Key: XXWUMDXEVMLIPX-UHFFFAOYSA-N
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Description

“2-chloro-N-(5-fluoro-2-methylphenyl)propanamide” is a chemical compound with the CAS Number: 1017026-21-9 . It has a molecular weight of 215.65 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11ClFNO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular formula is C10H11ClFNO and it has a molecular weight of 215.65 .

Advantages and Limitations for Lab Experiments

2-chloro-N-(5-fluoro-2-methylphenyl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has been found to have low toxicity and is well-tolerated by animals. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

2-chloro-N-(5-fluoro-2-methylphenyl)propanamide has several potential future directions. It could be studied further for its potential use in treating various diseases such as arthritis, cancer, and Alzheimer's disease. It could also be used as a tool for studying the role of COX-2 in inflammation and pain. Future studies could also focus on improving the water solubility and half-life of this compound to enhance its effectiveness in lab experiments.
In conclusion, this compound is a promising compound for scientific research. Its anti-inflammatory and analgesic properties make it a potential candidate for treating various diseases. This compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Scientific Research Applications

2-chloro-N-(5-fluoro-2-methylphenyl)propanamide has been reported to have anti-inflammatory and analgesic properties. It has been studied for its potential use in treating various diseases such as arthritis, cancer, and Alzheimer's disease. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

2-chloro-N-(5-fluoro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWUMDXEVMLIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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